1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-17-8-9-18(23)21(17)15-11-20(12-15)19(24)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,15H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZPDOWAYHEBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the naphthalen-1-ylacetyl intermediate. This intermediate is then reacted with azetidin-3-yl and pyrrolidine-2,5-dione under specific conditions to form the final compound. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the azetidine and pyrrolidine rings .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Pharmacological Applications
- Neuroprotective Agents : Research indicates that derivatives of azetidine have shown promise in protecting neuronal cells from ischemic damage. The compound's ability to scavenge free radicals suggests potential applications in treating neurodegenerative diseases .
- Anticancer Properties : Some studies have explored the anticancer potential of related compounds, suggesting that the unique structure may confer cytotoxic effects against certain cancer cell lines .
- Antimicrobial Activity : Preliminary studies indicate that similar compounds may exhibit antimicrobial properties, which could be relevant for developing new antibiotics or antifungal agents .
Case Study 1: Neuroprotection in Ischemia Models
In a study involving a mouse model of brain ischemia, the compound demonstrated significant improvements in neurological deficits and reduced brain edema. It was effective in suppressing ischemia/reperfusion-induced apoptosis and inflammation, highlighting its potential as a therapeutic agent for stroke-related conditions .
Case Study 2: Anticancer Activity
A comparative study on azetidine derivatives revealed that compounds similar to 1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
Mechanism of Action
The mechanism of action of 1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrolidine-2,5-dione Derivatives
Structural Features and Substituent Effects
The target compound’s uniqueness lies in its naphthalene-acetyl-azetidine substituent. Comparable derivatives include:
- 1-((1-(Thiophen-3-yl)vinyl)oxy)pyrrolidine-2,5-dione : Substituted with a thiophene-vinyl group, which may improve π-π stacking in bioactive contexts .
- 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione : Combines acetylphenyl and bromophenyloxy groups, showing GABA-transaminase inhibition (IC₅₀ = 100.5 mM) .
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: Pyrrolidine-2,5-dione derivatives with polar substituents (e.g., sulfanylundecanoyl) show improved aqueous solubility , whereas aromatic groups (naphthalene, bromophenyl) may reduce it.
Biological Activity
1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes naphthalene and azetidine moieties, which may contribute to its pharmacological properties. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C19H18N2O3
- Molecular Weight : 322.4 g/mol
Structural Features
The compound consists of:
- A naphthalen-1-yl acetyl group.
- An azetidin-3-yl ring.
- A pyrrolidine dione structure.
These features may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structural characteristics allow it to modulate the activity of these targets, leading to various biological effects.
Potential Therapeutic Applications
Research indicates that this compound may have applications in:
- Anticancer Therapy : Similar compounds have shown inhibitory effects on ribonucleotide reductase (RR), a target in cancer treatment, suggesting potential for similar activity in this compound .
- Neurological Disorders : Due to its structural similarity to known neuroactive compounds, it may influence neurotransmitter systems, particularly dopamine and serotonin pathways .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
- Antiplasmodial Activity : Analogous compounds have demonstrated efficacy against malaria parasites, indicating a potential role in treating parasitic infections .
- Dopaminergic and Serotonergic Activity : Research on naphthyl derivatives has shown binding affinities for dopamine D(2) and serotonin 5-HT(1A) receptors, which could be relevant for mood disorders and psychopharmacology .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Spiro-Azetidine Derivatives | Similar azetidine structure | Anticancer properties |
| Naphthyl Salicyl Acyl Hydrazones | Related naphthalene moiety | Inhibition of ribonucleotide reductase |
| Benzothiazole Hydrazones | Contains similar heterocycles | Antimalarial effects |
The unique combination of the azetidine and pyrrolidine rings in this compound sets it apart from these analogs, potentially conferring distinct biological properties.
Q & A
Basic Question: What are the key synthetic routes for 1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Acylation : React naphthalen-1-ylacetic acid with an azetidinone derivative using coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) .
Cyclization : Treat the intermediate with pyrrolidine-2,5-dione under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 6–12 hours .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product.
Optimization Tips :
- Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .
- Adjust stoichiometry (1.2:1 acylating agent to azetidine) to minimize side products .
- Employ microwave-assisted synthesis to reduce reaction time and improve yield .
Basic Question: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the azetidine and pyrrolidine-dione moieties. Key signals include:
- FT-IR : Identify carbonyl stretches (C=O at ~1750 cm⁻¹ for pyrrolidine-dione and ~1680 cm⁻¹ for acetyl) .
- HRMS : Verify molecular ion [M+H]⁺ at m/z 377.4 (calculated for C₂₃H₂₃N₂O₃) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., acetylcholinesterase inhibition vs. antimicrobial effects)?
Methodological Answer:
Contradictions may arise from assay variability or structural analogs. To address this:
Standardize Assays : Use identical enzyme sources (e.g., human recombinant AChE) and protocols (Ellman’s method) .
Control Structural Variables : Synthesize analogs (e.g., replacing naphthyl with benzimidazole) to isolate pharmacophores .
Dose-Response Analysis : Perform IC₅₀ comparisons across studies. For example, if AChE inhibition is weak (IC₅₀ > 50 µM) but antimicrobial activity is potent (MIC 31 µg/mL), prioritize SAR studies on the naphthyl group’s role in membrane disruption .
Advanced Question: What computational strategies predict the compound’s binding affinity to neurological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina with PDB structures (e.g., AChE: 4EY7). Focus on the azetidine-pyrrolidine-dione core interacting with the catalytic triad (Ser203, His447) .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å indicates stable binding) .
QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to optimize neuroactivity .
Advanced Question: How can environmental fate studies be designed to evaluate this compound’s ecological impact?
Methodological Answer:
Adapt methodologies from environmental chemistry:
Degradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 7.4) and analyze degradation products via LC-MS .
Bioaccumulation Assays : Use OECD 305 guidelines with zebrafish (Danio rerio) to measure BCF (bioconcentration factor) .
Toxicity Profiling : Conduct acute toxicity tests on Daphnia magna (EC₅₀) and algal species (Chlorella vulgaris) .
Advanced Question: What strategies mitigate challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Continuous Flow Reactors : Improve yield (from 60% to 85%) and reduce side products by optimizing residence time (30 min) and temperature (90°C) .
- In-line Analytics : Implement PAT (Process Analytical Technology) with FT-IR probes to monitor reaction completeness .
- Crystallization Engineering : Use anti-solvent (water) addition in ethanol to enhance crystal purity (>98%) .
Advanced Question: How do structural modifications (e.g., substituent changes) affect the compound’s pharmacokinetic profile?
Methodological Answer:
- LogP Optimization : Replace the naphthyl group with a pyridyl moiety to reduce hydrophobicity (LogP from 3.2 to 2.1) and improve solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Methylation at the azetidine nitrogen reduces clearance by 40% .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. Introducing a sulfonate group decreases binding from 95% to 70% .
Advanced Question: What experimental designs address discrepancies in thermal stability data across studies?
Methodological Answer:
DSC/TGA Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to determine melting point (reported range: 180–190°C) and decomposition onset .
Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH for 6 months) and monitor degradation via HPLC .
Crystal Polymorphism Screening : Use solvent-drop grinding to identify stable polymorphs (Form I vs. Form II) with higher thermal resistance .
Advanced Question: How can researchers validate the compound’s selectivity for target enzymes over off-target proteins?
Methodological Answer:
Panel Screening : Test against a kinase panel (e.g., 100 kinases) to identify off-target inhibition (<10% at 10 µM) .
Cellular Assays : Use CRISPR-edited cell lines (e.g., AChE-KO neurons) to confirm phenotypic effects are target-specific .
SPR Binding Studies : Measure binding kinetics (KD) to off-targets like BACE1; a KD > 1 µM indicates selectivity .
Advanced Question: What methodologies reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
Methodological Answer:
Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility. The compound’s δP (~8.5 MPa¹/²) aligns with DMSO/ethanol .
Co-solvency Studies : Use ethanol-water mixtures (30:70 v/v) to enhance solubility from 2 mg/mL to 15 mg/mL .
pH-Dependent Solubility : Test across pH 1–10. Solubility peaks at pH 6–7 due to zwitterionic formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
